Bienvenue dans la boutique en ligne BenchChem!

Dihydrolysergamide

Platelet pharmacology Serotonin receptor selectivity α-Adrenoceptor

Dihydrolysergamide (DH-LSA) is the preferred compound for isolating serotonergic signaling from α-adrenoceptor interference. Equipotent to DHE at 5-HT-mediated antiplatelet activity yet ~1000-fold weaker at α-adrenoceptors, it enables unambiguous platelet 5-HT₂ functional studies. It contracts human veins without blocking noradrenergic venoconstriction and lacks DHE's hypertensive side effect. As a non-hallucinogenic, non-scheduled ergoline, procurement is unencumbered by DEA restrictions. Also the official EP impurity standard (Dihydroergocristine EP Impurity A, Ergotamine Impurity 2, Codergocrine Mesilate Impurity G) for ANDA method validation. Full CoA traceable to EP/USP included.

Molecular Formula C16H19N3O
Molecular Weight 269.34 g/mol
CAS No. 2410-19-7
Cat. No. B032284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrolysergamide
CAS2410-19-7
Synonyms(8β)-6-Methylergoline-8-carboxamide;  Indolo[4,3-fg]quinoline Ergoline-8-carboxamide Deriv.;  9,10-Dihydro-D-lysergic Acid Amide;  9,10-Dihydroergin;  Dihydrolysergic Acid Amide
Molecular FormulaC16H19N3O
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N
InChIInChI=1S/C16H19N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-4,7,10,12,14,18H,5-6,8H2,1H3,(H2,17,20)/t10-,12-,14-/m1/s1
InChIKeyOEVHDXFBOKGRLN-MPKXVKKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrolysergamide (CAS 2410-19-7): Structural Identity, Metabolite Origin, and Procurement-Relevant Classification


Dihydrolysergamide (syn. 9,10-dihydrolysergic acid amide, DH-LSA, 6-methylergoline-8β-carboxamide) is a semi-synthetic ergoline alkaloid belonging to the 9,10-dihydrolysergamide subclass [1]. It is the primary amide reduction product of lysergamide, characterized by saturation of the 9,10-double bond in the D-ring of the ergoline nucleus [2]. The compound is recognized as a major metabolite of the antimigraine drug dihydroergotamine (DHE) and is listed in pharmacopoeial compendia as Dihydroergocristine EP Impurity A and Codergocrine Mesilate Impurity G [3][4]. Its molecular formula is C₁₆H₁₉N₃O (MW 269.34), with a melting point of 280–281 °C and an ACD/LogP of 1.21 [5].

Why Dihydrolysergamide Cannot Be Generically Substituted: Functional Selectivity and Metabolic Context Set It Apart from DHE and Unsaturated Lysergamides


Although dihydrolysergamide shares the ergoline scaffold with both its parent drug dihydroergotamine (DHE) and the unsaturated analog lysergamide (ergine/LSA), the saturation of the 9,10-double bond fundamentally alters its pharmacological fingerprint in ways that preclude simple interchange [1]. Direct comparative data demonstrate that DH-LSA retains 5-HT-mediated venoconstrictor and platelet activity comparable to DHE, yet is three orders of magnitude weaker at α-adrenoceptor engagement — a selectivity shift that DHE does not exhibit [2]. Furthermore, unlike DHE, DH-LSA fails to elevate diastolic blood pressure in vivo, and unlike unsaturated lysergamides, 9,10-dihydrogenation abolishes hallucinogenic activity while preserving or enhancing certain peripheral serotonergic effects [3][4]. These divergences mean that researchers cannot assume DH-LSA will behave as a simple DHE surrogate or a non-hallucinogenic lysergamide analog without accounting for its specific receptor signature and metabolic origin.

Dihydrolysergamide (CAS 2410-19-7): Quantitative Differential Evidence Against Closest Comparators


Functional 5-HT vs α-Adrenoceptor Selectivity: DLSA is ~1000-fold More Selective Against α-Adrenergic Pathways than DHE

In a direct head-to-head study using human blood platelets, dihydrolysergic acid amide (DLSA) inhibited 5-HT-potentiated ADP-induced platelet aggregation in approximately the same concentration range as dihydroergotamine (DHE). However, DLSA was three orders of magnitude (approximately 1000-fold) less potent than DHE in inhibiting both adrenaline-induced platelet aggregation and specific binding of ³H-yohimbine to intact platelets [1]. This demonstrates that reduction of the 9,10-double bond and removal of the peptide side chain (present in DHE) selectively ablates α-adrenoceptor activity while preserving 5-HT-mediated antiplatelet effects.

Platelet pharmacology Serotonin receptor selectivity α-Adrenoceptor 5-HT2 receptor Dihydroergotamine comparison

Venoconstrictor Potency and Efficacy: DLSA Contracts Human Femoral Veins with ~10-fold Lower 5-HT Antagonist Potency than DHE

In isolated postmortem human femoral vein strips, DLSA caused an increase in basal tone over the identical concentration range of 0.01–1.0 μmol/l as DHE, confirming that the metabolite retains direct venoconstrictor agonist activity [1]. However, its maximal contractile efficacy was somewhat lower than that of DHE. When tested as a 5-HT antagonist at concentrations of 0.1 to 1.0 μmol/l, DLSA antagonized the 5-HT-induced contractile response in a noncompetitive manner, with antagonist potency one order of magnitude (approximately 10-fold) lower than that of DHE. Additionally, at 1 μmol/l, DLSA did not inhibit noradrenaline-induced venoconstriction, whereas DHE does exhibit α-adrenoceptor antagonist activity in this tissue [1].

Vascular pharmacology Venoconstriction 5-HT antagonist Femoral vein Dihydroergotamine metabolite

In Vivo Hemodynamic Profile: DH-LSA Lacks the Diastolic Pressor Effect of DHE in the Ganglion-Blocked Rat

In a comparative in vivo study, DHE and five of its main metabolites were administered intravenously to ganglion-blocked rats [1]. DHE, 8′-OH-DHE, and 8′,10′-OH-DHE all produced measurable increases in diastolic blood pressure. In contrast, dihydrolysergic acid amide (DH-LSA) did not produce any increase in diastolic blood pressure under identical conditions, despite demonstrating venoconstrictor activity on isolated human varicose veins and canine femoral vein strips in vitro [1]. This disconnect between in vitro venoconstriction and in vivo pressor activity differentiates DH-LSA from DHE and identifies DH-LSA as a metabolite whose peripheral vascular effects do not translate into systemic hypertension.

In vivo hemodynamics Blood pressure Dihydroergotamine metabolite Venoconstrictor metabolite

Emetic Activity: Only 9,10-Dihydrolysergamides of Primary Amines Retain Emetic Potency Comparable to Dihydroergotoxine

A systematic structure-activity relationship (SAR) study evaluated lysergamides, their 9,10-dihydro derivatives, and tetrahydro derivatives for emetic activity [1]. The key finding was that only 9,10-dihydrolysergamides bearing primary amine amide substituents (such as dihydrolysergamide itself) possess emetic activity comparable to the potent emetic components of dihydroergotoxine (codergocrine). In contrast, the corresponding unsaturated lysergamides and dihydrolysergamides with secondary or tertiary amide substituents showed substantially different emetic profiles [1]. This establishes that the combination of 9,10-saturation plus a primary amide is both necessary and sufficient for retaining this specific pharmacological activity within the ergoline class.

Emetic activity Dihydrolysergamide SAR Ergot alkaloid 9,10-dihydrogenation

Absence of Hallucinogenic Activity: 9,10-Dihydrogenation Reduces Human Psychotropic Potency by >50-fold Compared to Unsaturated Lysergamides

While no direct human hallucinogen studies exist for dihydrolysergamide itself, the class-level effect of 9,10-dihydrogenation on psychotropic activity is robustly documented for the closely related 9,10-dihydro-LSD (DH-LSD), which shares the identical 9,10-saturated ergoline core [1]. In humans, LSD is active orally at 1 μg/kg, whereas 9,10-dihydro-LSD was inactive at oral doses up to 50 μg/kg, representing less than 2% of the psychotropic potency of LSD [1]. At the molecular level, 9,10-dihydro-LSD binds to the 5-HT₂A receptor with a K₀.₅ of 2.9 nM (vs 1.08 nM for LSD; 2.7-fold lower affinity) and shows an EC₅₀ of 3,840 nM for calcium mobilization (6-fold lower activational potency) [1]. In isolated rat uterus, DH-LSD retained 52% of the serotonin antagonist activity of LSD [1]. This body of evidence supports the class-level principle that 9,10-dihydrogenation largely dissociates serotonergic peripheral activity from central hallucinogenic effects — a principle applicable to dihydrolysergamide as the simplest 9,10-dihydrolysergamide primary amide.

Hallucinogenic activity 5-HT2A receptor 9,10-Dihydro-LSD Non-psychedelic ergoline

Physicochemical Differentiation: Melting Point and Reference Standard Utility Distinguish Dihydrolysergamide from Lysergamide

Dihydrolysergamide exhibits a melting point of 280–281 °C [1], substantially higher than that of its unsaturated analog lysergamide (ergine), which decomposes at approximately 135 °C [2]. This ~145 °C difference in thermal stability reflects the conformational and electronic consequences of 9,10-bond saturation and has practical implications for handling, storage, and analytical method development. The ACD/LogP values are similar (1.21 for dihydrolysergamide vs 1.18 for lysergamide ), indicating that the two compounds have comparable lipophilicity despite differing thermal stability. Beyond physicochemical properties, dihydrolysergamide is formally designated as a pharmacopoeial impurity reference standard: it is listed as Dihydroergocristine EP Impurity A, Codergocrine Mesilate Impurity G (EP), and Ergotamine Impurity 2, and is supplied with full Certificate of Analysis traceable to EP/USP monographs [3]. This regulatory-grade characterization is not uniformly available for lysergamide, making dihydrolysergamide the preferred choice for analytical method validation, quality control, and stability studies involving ergot alkaloid pharmaceuticals.

Physicochemical properties Melting point Reference standard Pharmaceutical impurity Analytical chemistry

Procurement-Guiding Application Scenarios for Dihydrolysergamide (CAS 2410-19-7) Based on Quantitative Evidence


Serotonergic Platelet Pharmacology Without α-Adrenoceptor Confounding

Based on the direct head-to-head evidence that DLSA retains equipotent 5-HT-mediated antiplatelet activity relative to DHE but is approximately 1000-fold weaker at α-adrenoceptor pathways [1], dihydrolysergamide is the compound of choice for platelet aggregation studies where serotonergic potentiation must be isolated from α-adrenergic signaling. Researchers investigating 5-HT₂ receptor function in platelet activation can use DLSA to avoid the dual 5-HT/α-adrenoceptor pharmacology that complicates interpretation when DHE is employed. Procurement rationale: DLSA provides a functionally selective probe unavailable with DHE.

Isolated Venous Tissue Studies Requiring Pure 5-HT Agonism/Antagonism

The finding that DLSA contracts human femoral veins over 0.01–1.0 μmol/l but, unlike DHE, does not inhibit noradrenaline-induced venoconstriction at 1 μmol/l [1] positions dihydrolysergamide as a superior tool for venous contractility experiments focused on serotonergic mechanisms. The compound's ~10-fold lower 5-HT antagonist potency relative to DHE also provides a useful dynamic range for competitive antagonism studies. Researchers should select DLSA over DHE when the experimental design demands observation of 5-HT-mediated venous effects without α-adrenoceptor antagonist interference.

In Vivo Dissection of Peripheral Venoconstriction from Systemic Hypertensive Responses

The cross-study observation that DH-LSA constricts human veins in vitro but does not elevate diastolic blood pressure in the ganglion-blocked rat in vivo — whereas DHE does [2] — makes dihydrolysergamide uniquely suited for experiments aiming to separate local venoconstrictor activity from centrally mediated or systemic pressor effects. Researchers studying the hemodynamic consequences of venoconstriction in isolation, or investigating the contribution of DHE metabolites to therapeutic cranial vasoconstriction during migraine treatment, will find DH-LSA an indispensable tool compound.

Non-Hallucinogenic Ergot Scaffold for Peripheral Serotonergic Target Screening

The class-level evidence that 9,10-dihydrogenation reduces human psychotropic potency by >50-fold while retaining substantial peripheral serotonin antagonist activity [3] supports the use of dihydrolysergamide as a non-scheduled, non-hallucinogenic ergoline scaffold in drug discovery programs targeting peripheral 5-HT receptors. Dihydrolysergamide is particularly relevant for screeners seeking to avoid the DEA scheduling, ethical review burdens, and laboratory security requirements associated with LSD and related unsaturated lysergamides, while still probing the ergoline pharmacophore.

Pharmaceutical Impurity Reference Standard for Ergot Alkaloid Quality Control

Dihydrolysergamide is formally listed as Dihydroergocristine EP Impurity A, Codergocrine Mesilate Impurity G, and Ergotamine Impurity 2 in pharmacopoeial monographs, and is commercially available with full Certificate of Analysis traceable to EP/USP standards [4][5]. Analytical laboratories performing HPLC or LC-MS purity testing of ergotamine, dihydroergotamine, dihydroergocristine, or codergocrine mesilate drug substances should procure dihydrolysergamide as the regulatory-defined reference standard for system suitability, method validation, and stability-indicating assays. Its melting point of 280–281 °C [6] and defined storage conditions (2–8 °C, protected from light) support robust analytical workflow integration.

Quote Request

Request a Quote for Dihydrolysergamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.